[4-(Aminomethyl)piperidin-1-yl](3-fluorophenyl)methanone hydrochloride
Description
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(3-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-3-1-2-11(8-12)13(17)16-6-4-10(9-15)5-7-16;/h1-3,8,10H,4-7,9,15H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNUKUBYDCGOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC(=CC=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Piperidine and its derivatives are known for their diverse pharmacological properties, including analgesic, anti-inflammatory, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride can be represented as follows:
This structure includes a piperidine ring, an aminomethyl group, and a fluorophenyl moiety, which are key to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of several enzymes, including acetylcholinesterase (AChE) and urease. Inhibiting AChE can lead to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's.
- Antimicrobial Activity : Preliminary studies indicate that piperidine derivatives exhibit antimicrobial properties against various bacterial strains. The presence of the fluorophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Antimicrobial Efficacy
Recent studies have assessed the antimicrobial efficacy of piperidine derivatives. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone HCl | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Bacillus subtilis | 16 | |
| Salmonella typhi | 32 |
These results indicate moderate to strong antimicrobial activity, particularly against Gram-positive bacteria.
Enzyme Inhibition Studies
The compound's inhibitory effects on AChE were evaluated, revealing an IC50 value that suggests significant enzyme inhibition:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone HCl | Acetylcholinesterase | 0.85 |
This level of inhibition indicates potential therapeutic applications in neurodegenerative conditions.
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of piperidine derivatives on neuronal cell cultures exposed to oxidative stress. The results showed that the compound significantly reduced cell death and oxidative damage markers.
- Anti-inflammatory Activity : Another case study evaluated the anti-inflammatory properties using a carrageenan-induced paw edema model in rats. Treatment with the compound resulted in a significant reduction in paw swelling compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
A. 4-(Aminomethyl)piperidin-1-ylmethanone Dihydrochloride
- Molecular Formula : C₁₂H₁₇N₃O·2HCl
- Molecular Weight : 292.2 g/mol .
- Key Differences: Replaces the 3-fluorophenyl group with a pyridin-4-yl ring. Higher molecular weight due to the dihydrochloride salt form.
B. 4-(Aminomethyl)piperidin-1-ylmethanone
- Molecular Formula : C₁₃H₁₇ClN₂O (free base) .
- Molecular Weight : 252.74 g/mol (free base).
- Key Differences :
- Substitutes fluorine with chlorine at the para position of the phenyl ring.
- Chlorine’s larger atomic radius and higher electronegativity may enhance lipophilicity and influence steric interactions in binding pockets.
C. 4-(Aminomethyl)piperidin-1-ylmethanone Hydrochloride
- CAS No.: 1286273-63-9 .
- Key Differences: Replaces the aromatic fluorophenyl group with a cyclobutyl ring.
Backbone Modifications
((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone Hydrochloride
- Molecular Formula : C₁₂H₂₁ClF₂N₂O
- Molecular Weight : 282.76 g/mol .
- Key Differences :
- Replaces the piperidine ring with a cyclohexyl backbone and introduces a 3,3-difluoropiperidine moiety.
- The rigid cyclohexyl structure and fluorine atoms may enhance conformational stability and membrane permeability.
Physicochemical and Pharmacological Properties
Research and Development Implications
- Fluorine vs. Chlorine : Fluorine’s small size and electronegativity optimize binding to electron-rich regions (e.g., enzyme active sites), while chlorine’s bulk may enhance hydrophobic interactions .
- Aromatic vs. Aliphatic Groups : Aromatic groups (e.g., fluorophenyl, pyridinyl) are critical for π-π stacking in receptor binding, whereas aliphatic groups (e.g., cyclobutyl) may reduce toxicity by avoiding reactive metabolic pathways .
- Salt Forms: Dihydrochloride salts (e.g., pyridin-4-yl analog) improve aqueous solubility, which is advantageous for intravenous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
